S 3I201

Beschreibung

Background of Signal Transducer and Activator of Transcription 3 (STAT3) in Disease Pathogenesis

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial cytoplasmic transcription factor that plays a pivotal role in a multitude of cellular functions. bmbreports.orgnih.gov Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process essential for tissue regeneration, wound healing, and resolving immune responses. nih.govbloodresearch.or.kr It is activated by a wide array of cytokines and growth factors, including the Interleukin-6 (IL-6) family, which are involved in processes like the immune response, inflammation, and hematopoiesis. nih.govresearchgate.netmdpi.com

Upon activation through phosphorylation, STAT3 molecules form homodimers, translocate to the cell nucleus, and bind to specific DNA sequences. nih.govnih.govnih.gov This binding initiates the transcription of target genes that are critical for:

Cell Proliferation: STAT3 promotes the transition from the G1 to S phase of the cell cycle. nih.gov

Cell Survival: It upregulates anti-apoptotic genes, thereby preventing programmed cell death. mdpi.comnih.gov

Cell Differentiation: STAT3 is involved in the differentiation of various cell types, including macrophages and B cells into plasma cells. researchgate.netnih.gov

The proper functioning of STAT3 is vital for maintaining cellular homeostasis. For instance, it is essential for the maintenance of pluripotency in embryonic stem cells. nih.govscientificarchives.com

Dysregulation of STAT3 signaling is a hallmark of numerous human diseases, particularly cancer. bmbreports.orgscientificarchives.com Unlike the transient activation in normal cells, STAT3 is often persistently or constitutively activated in a wide range of hematologic and solid tumors, including those of the breast, lung, prostate, and pancreas, as well as in multiple myeloma and lymphomas. bmbreports.orgnih.govontosight.aimdpi.comnih.gov This aberrant activation is considered oncogenic and is frequently associated with poor prognosis and resistance to therapy. bmbreports.orgmdpi.comresearchgate.net

The mechanisms behind this persistent activation can include mutations in STAT3 itself or in upstream kinases like JAKs, as well as the loss of negative regulators such as SOCS proteins. mdpi.comspandidos-publications.com Constitutively active STAT3 contributes to tumorigenesis by promoting:

Uncontrolled Proliferation: By upregulating genes like c-Myc and cyclin D1. nih.govscirp.org

Evasion of Apoptosis: Through the increased expression of anti-apoptotic proteins such as Bcl-xL and survivin. mdpi.comnih.gov

Angiogenesis: By stimulating the production of vascular endothelial growth factor (VEGF). scientificarchives.commdpi.com

Invasion and Metastasis: By influencing the expression of genes involved in cell migration and the epithelial-mesenchymal transition (EMT). scientificarchives.comnih.govspandidos-publications.com

Immune Evasion: By modulating the tumor microenvironment to suppress anti-tumor immune responses. bmbreports.orgscientificarchives.com

This central role in driving multiple aspects of cancer has made STAT3 a highly attractive target for the development of therapeutic inhibitors. scientificarchives.commdpi.comresearchgate.net

Physiological Role of STAT3 in Cellular Processes: Proliferation, Survival, and Differentiation

Historical Context and Identification of S3I-201 as a STAT3 Modulator

The development of STAT3 inhibitors has been a significant focus of cancer research, with structure-based virtual screening emerging as a cost-effective and efficient discovery method. nih.govfrontiersin.orgresearchgate.net S3I-201 (also known as NSC 74859) was identified from the chemical libraries of the National Cancer Institute (NCI) using this approach. nih.govresearchgate.netpnas.org

The discovery process involved using a computer model of the STAT3 Src Homology 2 (SH2) domain. nih.govpnas.org The SH2 domain is critical for STAT3 function, as it mediates the dimerization of phosphorylated STAT3 monomers, a necessary step for its activation. frontiersin.orgpnas.org The virtual screening docked compounds from the NCI library into the SH2 domain, and S3I-201 was identified as a high-scoring compound with the potential to bind to this domain. nih.govresearchgate.netpnas.org Computational modeling suggested that S3I-201 could form hydrogen bonds with key amino acid residues within the SH2 domain, such as Lys-591, Ser-611, Ser-613, and Arg-609. researchgate.net This method of in silico screening has been successfully used to identify other STAT3 inhibitors as well. tandfonline.com

Following its discovery, S3I-201 was characterized as a chemical probe inhibitor of STAT3 activity. nih.govresearchgate.net A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. Initial studies demonstrated that S3I-201 selectively inhibits STAT3 DNA-binding activity. nih.govpnas.org

Further characterization revealed that S3I-201 functions by:

Binding to the STAT3 SH2 domain: This interaction is believed to be the primary mechanism of action. merckmillipore.comresearchgate.net

Inhibiting STAT3 dimerization: By binding to the SH2 domain, S3I-201 prevents the formation of STAT3-STAT3 dimers. nih.govspandidos-publications.com

Blocking STAT3 phosphorylation: The binding of S3I-201 to the SH2 domain can prevent the de novo phosphorylation of STAT3 at the critical tyrosine 705 residue. ontosight.aipnas.org

Preventing DNA binding and transcriptional activity: As a consequence of inhibiting dimerization and phosphorylation, S3I-201 blocks the ability of STAT3 to bind to DNA and activate the transcription of its target genes. nih.govspandidos-publications.com

Research showed that S3I-201 could inhibit the growth and induce apoptosis preferentially in tumor cells with persistently active STAT3. nih.govpnas.org It was also found to downregulate the expression of STAT3 target genes like cyclin D1, Bcl-xL, and survivin. nih.gov Interestingly, later studies have suggested that S3I-201 may also act as a non-selective alkylating agent, covalently modifying cysteine residues on STAT3 and other cellular proteins. oncotarget.comnih.gov

| Property | Value/Description | Reference |

|---|---|---|

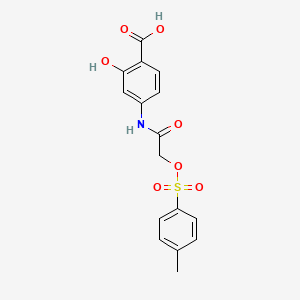

| Chemical Name | 2-hydroxy-4-((2-(((4-methylphenyl)sulfonyl)oxy)acetyl)amino)benzoic acid | ontosight.ai |

| Molecular Formula | C16H15NO7S | ontosight.ai |

| Molecular Weight | 381.36 g/mol | ontosight.ai |

| Alias | NSC 74859 | nih.govontosight.ai |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNUSGNZBAISFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198234 | |

| Record name | S31-201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501919-59-1 | |

| Record name | S 3I201 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501919-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S31-201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501919591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S31-201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S31-201 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1E8503OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of S3i 201 Action

Direct Target Engagement: Interaction with the STAT3 SH2 Domain

S3I-201 is a cell-permeable compound that directly binds to the Src homology 2 (SH2) domain of STAT3. sigmaaldrich.commerckmillipore.com This interaction is hypothesized to be a primary mechanism by which S3I-201 exerts its inhibitory effects. nih.gov The binding of S3I-201 to the SH2 domain disrupts critical protein-protein interactions required for STAT3 activation. nih.govnih.gov

Inhibition of STAT3 Homodimerization and STAT3-STAT3 Complex Formation

A crucial step in STAT3 activation is the formation of homodimers, which typically occurs through the reciprocal interaction of the SH2 domain of one STAT3 monomer with the phosphorylated tyrosine residue (pY705) of another. nih.gov By binding to the STAT3 SH2 domain, S3I-201 prevents or disrupts this dimerization process. spandidos-publications.comaxonmedchem.comsigmaaldrich.commerckmillipore.comnih.goviiarjournals.orgoncotarget.com This inhibition of STAT3-STAT3 complex formation is a key molecular consequence of S3I-201 binding. spandidos-publications.comaxonmedchem.comsigmaaldrich.commerckmillipore.comnih.govoncotarget.com

Disruption of STAT3 DNA-Binding Activity

Activated STAT3 homodimers translocate to the nucleus and bind to specific DNA response elements to regulate gene transcription. sigmaaldrich.com The disruption of STAT3 homodimerization by S3I-201 consequently impairs the ability of STAT3 to bind to DNA. spandidos-publications.comaxonmedchem.comsigmaaldrich.commerckmillipore.comnih.govnih.govselleckchem.com Studies have shown that S3I-201 potently inhibits STAT3 DNA-binding activity in cell-free assays. selleckchem.comselleckchem.commedchemexpress.com

Data on the inhibition of STAT3 DNA-binding activity by S3I-201:

| Target | IC₅₀ (µM) | Assay Type | Reference |

| STAT3-STAT3 | 86 ± 33 | Cell-free assay | selleckchem.commedchemexpress.comiiarjournals.org |

| STAT1-STAT3 | 160 ± 43 | Cell-free assay | medchemexpress.com |

| STAT1-STAT1 | >300 | Cell-free assay | medchemexpress.com |

| STAT5 | 166 ± 17 | Cell-free assay | medchemexpress.comiiarjournals.org |

| In vitro Stat3–Stat3:DNA disruption | 86 | In vitro | axonmedchem.com |

This table illustrates the inhibitory potency of S3I-201 against different STAT protein complexes in cell-free assays. selleckchem.commedchemexpress.comiiarjournals.org

Attenuation of STAT3 Transcriptional Activities

As a direct consequence of inhibiting DNA binding, S3I-201 attenuates the transcriptional activity of STAT3. ontosight.aispandidos-publications.comaxonmedchem.comsigmaaldrich.commerckmillipore.comnih.gov By preventing STAT3 from binding to the promoter regions of its target genes, S3I-201 reduces the expression of genes regulated by STAT3. spandidos-publications.comaxonmedchem.comsigmaaldrich.comselleckchem.comselleckchem.com These target genes are often involved in cellular processes such as proliferation, survival, and angiogenesis. spandidos-publications.comaxonmedchem.comsigmaaldrich.comselleckchem.comselleckchem.com For example, S3I-201 has been shown to inhibit the expression of STAT3-regulated genes encoding cyclin D1, Bcl-xL, and survivin. axonmedchem.comselleckchem.comselleckchem.comiiarjournals.org

Impact on STAT3 Phosphorylation

While S3I-201 primarily targets the SH2 domain to inhibit dimerization and DNA binding, it also impacts STAT3 phosphorylation, particularly at the critical tyrosine residue (Tyr705). ontosight.aiaxonmedchem.comnih.govnih.govoncotarget.comiiarjournals.orgpnas.org By binding to the SH2 domain, S3I-201 can prevent STAT3 from interacting with receptor tyrosine kinases and Janus kinases (JAKs), which are responsible for phosphorylating Tyr705. pnas.org This blockage of the interaction necessary for de novo phosphorylation contributes to diminished levels of phosphorylated STAT3. oncotarget.comiiarjournals.orgpnas.org Studies have demonstrated that S3I-201 treatment leads to a significant reduction in pTyr-705 STAT3 levels in various cell lines. iiarjournals.orgiiarjournals.orgpnas.org

Specificity Profile and Off-Target Considerations

S3I-201 was identified through structure-based virtual screening targeting the STAT3 SH2 domain, suggesting a degree of specificity for STAT3. sigmaaldrich.compnas.org However, it is important to consider its activity against other proteins, particularly other members of the STAT family.

Differential Inhibition Potency Across STAT Family Members (e.g., STAT1, STAT5)

Research indicates that S3I-201 exhibits differential inhibitory potency across STAT family members. spandidos-publications.comsigmaaldrich.commerckmillipore.comselleckchem.comresearchgate.net While it preferentially inhibits STAT3 DNA-binding activity, it shows lower activity towards STAT1 and STAT5. selleckchem.comselleckchem.commedchemexpress.com

Data on the differential inhibition potency of S3I-201:

| STAT Family Member | IC₅₀ (µM) | Assay Type | Reference |

| STAT3 (STAT3-STAT3) | 86 ± 33 | Cell-free assay | selleckchem.commedchemexpress.comiiarjournals.org |

| STAT1 (STAT1-STAT1) | >300 | Cell-free assay | medchemexpress.com |

| STAT5 | 166 ± 17 | Cell-free assay | medchemexpress.comiiarjournals.org |

This table highlights that S3I-201 is significantly more potent in inhibiting STAT3-STAT3 DNA binding compared to STAT1-STAT1 and STAT5-STAT5 DNA binding in cell-free assays. selleckchem.commedchemexpress.comiiarjournals.org

However, some studies suggest that S3I-201 may exhibit non-specific effects, particularly at higher concentrations. nih.govmedchemexpress.com A fluorescently labeled probe derived from S3I-201 showed non-specific labeling of STAT1, STAT3, and STAT5 purified proteins, as well as global alkylation of intracellular proteins at concentrations comparable to its reported IC₅₀. nih.gov This suggests that while S3I-201 has a preference for STAT3, particularly its SH2 domain interaction, it may also engage in off-target interactions, potentially through covalent modification. nih.gov

Analysis of Covalent Modification and Potential Non-Selectivity

Recent studies have indicated that S3I-201 acts as a potent alkylating agent, leading to the covalent modification of proteins nih.govnih.gov. This mechanism contributes to its biological effects but also raises concerns regarding its selectivity smolecule.com. The electrophilic O-tosyl group present in S3I-201 is crucial for this reactivity nih.govsmolecule.com.

S3I-201 demonstrates significant reactivity towards biological nucleophiles, including glutathione (B108866) (GSH) nih.govsmolecule.com. Studies using HPLC-based assays have shown that S3I-201 is rapidly degraded in the presence of GSH nih.gov. The reaction between S3I-201 and GSH follows a first-order dependence with respect to GSH concentration nih.gov. The bimolecular rate constant for this reaction has been determined to be approximately 0.158 h⁻¹mM⁻¹ nih.govsmolecule.com. This reactivity with abundant cellular nucleophiles like GSH suggests that S3I-201 may undergo significant off-target reactions within the cellular environment nih.gov.

A comparative analysis of the reactivity of S3I-201 and other compounds with GSH is presented in the table below nih.gov:

| Compound | Electrophile | Half-life (t₁/₂) in presence of GSH | Reactivity compared to pentafluorobenzene (B134492) sulfonamide compounds |

| S3I-201 | O-tosyl functional group | 0.25 h | ~5-fold greater rate |

| BP-1-102 | Pentafluorobenzene sulfonamide | 1.30 h | - |

| SH-4-054 | Pentafluorobenzene sulfonamide | 1.35 h | - |

| BP-5-087 | None identifiable | Negligible reactivity | - |

| SF-1-066 | None identifiable | Negligible reactivity | - |

| DB-5-112 (Sulfonamide analog of S3I-201) | None identifiable | No reactivity | - |

This data highlights the rapid degradation of S3I-201 in the presence of GSH, supporting its electrophilic nature and potential for covalent interactions nih.gov.

Investigations using a fluorescently labeled chemical probe derived from S3I-201 (DB-6-055) have provided evidence of non-specific and global alkylation of intracellular proteins in cellular contexts nih.govnih.gov. This widespread modification occurs at concentrations comparable to the reported IC₅₀ of S3I-201 nih.govnih.gov.

Liquid chromatography tandem mass spectrometry (LC-MS/MS) analysis has identified specific sites of modification on the STAT3 protein itself when incubated with S3I-201, including cysteine residues at positions 108, 259, 367, 542, and 687 nih.govnih.govresearchgate.net. However, the fluorescent probe studies demonstrate that the alkylation is not limited to STAT3, but extends to a large number of other proteins within the cell in a seemingly unselective manner nih.gov. This global protein alkylation suggests that the biological effects of S3I-201 may be a result of widespread covalent modifications rather than selective targeting of STAT3 nih.gov.

Reactivity Profile with Biological Nucleophiles (e.g., Glutathione)

Influence on Upstream Kinase Pathways (e.g., JAK, Src family kinases)

While S3I-201 was initially characterized as a STAT3 inhibitor primarily targeting the SH2 domain, its influence on upstream kinase pathways, such as Janus kinases (JAKs) and Src family kinases (SFKs), has also been investigated nih.govspandidos-publications.comnih.govmedchemexpress.comiiarjournals.orgaacrjournals.org.

STAT proteins are typically activated by tyrosine phosphorylation mediated by receptor tyrosine kinases, JAKs, or SFKs nih.govunimi.it. Aberrant activity of these upstream kinases can lead to constitutive activation of STAT3 nih.gov.

Studies have shown that S3I-201 can influence the JAK/STAT3 signaling pathway nih.govspandidos-publications.comiiarjournals.org. For instance, S3I-201 has been reported to reverse the enhanced phosphorylation levels of JAK2 and STAT3 induced by certain factors in specific cell lines medchemexpress.com. While primarily known for its effects on STAT3 dimerization and DNA binding, the covalent modification potential of S3I-201 might indirectly impact the activity or stability of upstream kinases, although the direct mechanisms of such interactions, if any, require further detailed investigation.

Research in BRAF inhibitor-resistant melanoma cells revealed that the EGFR-SFK-STAT3 signaling pathway was upregulated aacrjournals.org. In this context, S3I-201 was shown to block STAT3 phosphorylation and decrease the invasion of resistant cell lines aacrjournals.org. This suggests an interplay where S3I-201's effects on STAT3 can impact downstream consequences of activated upstream kinases like SFKs aacrjournals.org.

Another study investigating the effects of S3I-201 on gap junctional intercellular communication in lung cancer lines noted that while S3I-201 effectively reduced STAT3-705 expression, it did not consistently increase gap junctional communication, even in lines with high SRC expression iiarjournals.org. This might imply that in certain cellular contexts, STAT3 activation influenced by SRC or other kinases might involve mechanisms not solely addressed by S3I-201's primary inhibitory actions or that the non-selective modifications by S3I-201 introduce confounding factors iiarjournals.org.

Collectively, while S3I-201 directly impacts STAT3, its covalent nature and potential for off-target modifications suggest that its observed effects in cellular systems, including those involving pathways regulated by JAK and Src kinases, may be complex and not solely attributable to selective STAT3 inhibition nih.goviiarjournals.org.

Cellular and Functional Effects of S3i 201

Impact on Cell Growth and Survival Pathways

S3I-201 has been shown to impact cellular growth and survival primarily through its inhibitory effects on the STAT3 pathway. ontosight.aiselleckchem.compnas.org

Inhibition of Cell Proliferation and Colony Formation

S3I-201 demonstrates significant anti-proliferative effects across various cancer cell lines. Its ability to inhibit cell growth is often dose- and time-dependent. iiarjournals.orgiiarjournals.org Studies have shown that S3I-201 can inhibit the growth of breast carcinoma cell lines such as MDA-MB-435, MDA-MB-453, and MDA-MB-231. selleckchem.com In osteosarcoma cell lines, S3I-201 significantly inhibited both cell growth and colony formation, with the degree of growth inhibition correlating inversely with the down-regulation of phosphorylated STAT3. iiarjournals.orgiiarjournals.org S3I-201 also suppressed colony formation in osteosarcoma cell lines with IC50 values less than 50 µM after 6 days of treatment. iiarjournals.org In head and neck squamous cell carcinoma (HNSCC) cells, S3I-201 treatment significantly reduced the size and number of tumor spheres, indicating an inhibition of self-renewal and initiation ability. nih.gov Furthermore, S3I-201 strongly inhibited colony formation in cisplatin-resistant ovarian cancer cells. aacrjournals.org Derivatives of S3I-201 have also shown strong anti-proliferation activity and inhibition of colony formation in gastric cancer cells. nih.gov

Here is a table summarizing some of the reported IC50 values for S3I-201 in different cell lines:

| Cell Line | Assay | Time | IC50 (µM) | Source |

| MDA-MB-435 | Growth inhibition | - | 100 | selleckchem.com |

| MDA-MB-453 | Growth inhibition | - | 100 | selleckchem.com |

| MDA-MB-231 | Growth inhibition | - | 100 | selleckchem.com |

| U87 | Growth Inhibition | 72 h | 55.1 | selleckchem.com |

| U373 | Growth Inhibition | 72 h | 52.5 | selleckchem.com |

| HPAC | Growth Inhibition | 72 h | >100 | selleckchem.com |

| Osteosarcoma (various) | Colony formation | 6 days | <50 | iiarjournals.org |

Induction of Apoptosis via Caspase Pathway Activation

A key mechanism by which S3I-201 impacts cell survival is through the induction of apoptosis. ontosight.aiselleckchem.compnas.orgiiarjournals.orgiiarjournals.org This apoptotic effect is often mediated via the activation of the caspase pathway. iiarjournals.orgiiarjournals.org Studies in osteosarcoma cell lines have shown that S3I-201 induces apoptosis through the caspase cleavage pathway, with an observed increase in cleaved caspase-3 levels. iiarjournals.orgiiarjournals.org In Saos-2 osteosarcoma cells, treatment with S3I-201 for 24 hours increased levels of cleaved caspase-3 by 58% compared to control. iiarjournals.org S3I-201 has also been shown to induce apoptosis preferentially in tumor cells with persistently activated STAT3. ontosight.aiselleckchem.compnas.org In prostate cancer cells, S3I-201 was found to promote IL-6-induced apoptosis via caspase-dependent pathways, increasing the activity level of caspase-3. nih.govresearchgate.net Furthermore, S3I-201 treatment induced apoptosis in a hepatic stellate cell line. nih.gov The compound has also been shown to enhance sensitivity to TRAIL-induced apoptosis in resistant cervical cancer cells. spandidos-publications.com Derivatives of S3I-201 have also demonstrated the ability to induce apoptosis in gastric cancer cells. nih.gov

Modulation of Anti-apoptotic (e.g., Bcl-xL, Bcl-2, Survivin, MCL-1) and Pro-apoptotic (e.g., Bax) Gene Expression

S3I-201 influences the balance between pro- and anti-apoptotic factors by modulating the expression of key genes. S3I-201 inhibits the expression of STAT3-regulated genes, including those encoding anti-apoptotic proteins such as Bcl-xL and survivin. selleckchem.compnas.orgiiarjournals.org In breast carcinoma and v-Src-transformed mouse fibroblasts, S3I-201 treatment led to a significant reduction in the expression of Bcl-xL and survivin proteins. pnas.org Similarly, in osteosarcoma cell lines, S3I-201 treatment resulted in the reduction of survivin expression. iiarjournals.orgiiarjournals.org S3I-201 has also been shown to decrease the protein level of Bcl-2 in HNSCC cells. nih.gov In cisplatin-resistant ovarian cancer cells, S3I-201 suppressed the expression of anti-apoptotic factors, including Survivin and Bcl-xL. aacrjournals.org Downregulation of Survivin and Bcl-xL by STAT3 inhibition contributes to the induction of apoptosis. mdpi.com

While the primary effect is often the downregulation of anti-apoptotic proteins, the impact on pro-apoptotic proteins like Bax can also be observed, often in the context of specific signaling pathways or combination treatments. For example, S3I-201 has been implicated in signaling pathways that affect Bax expression in certain cell contexts. biocompare.com

Here is a table summarizing the reported effects of S3I-201 on the expression of selected anti-apoptotic proteins:

| Protein | Effect | Cell Line(s) | Source |

| Bcl-xL | Downregulation | Breast carcinoma, v-Src fibroblasts, Ovarian cancer | selleckchem.compnas.orgaacrjournals.org |

| Bcl-2 | Decrease | HNSCC | nih.gov |

| Survivin | Downregulation | Breast carcinoma, v-Src fibroblasts, Osteosarcoma, Ovarian cancer, Salivary gland adenoid cystic carcinoma | selleckchem.compnas.orgiiarjournals.orgaacrjournals.orgresearchgate.net |

| MCL-1 | Downregulation | Prostate cancer | nih.gov |

Regulation of Gene Expression and Downstream Effectors

Beyond apoptosis-related genes, S3I-201 also regulates the expression of other genes involved in crucial cellular processes, such as cell cycle progression and stem cell maintenance.

Downregulation of Cell Cycle Regulators (e.g., Cyclin D1)

S3I-201 inhibits the expression of STAT3-regulated genes that play a role in cell cycle progression, notably Cyclin D1. selleckchem.compnas.orgiiarjournals.orgiiarjournals.org Cyclin D1 is a key regulator of the cell cycle. iiarjournals.org Studies have consistently shown that S3I-201 treatment leads to a reduction in Cyclin D1 expression. selleckchem.compnas.orgiiarjournals.orgiiarjournals.orgnih.govresearchgate.net In breast carcinoma and v-Src-transformed mouse fibroblasts, immunoblot analysis showed a significant reduction in Cyclin D1 protein levels following S3I-201 treatment. pnas.org In osteosarcoma cell lines, S3I-201 suppressed Cyclin D1 expression in cell lines where it was positively expressed. iiarjournals.orgiiarjournals.org For instance, in U2OS cells, S3I-201 treatment resulted in a 74% down-regulation of Cyclin D1 compared to control. iiarjournals.org S3I-201 also suppressed Cyclin D1 expression in HNSCC cells and salivary gland adenoid cystic carcinoma cells. nih.govresearchgate.net This downregulation of Cyclin D1 contributes to the anti-proliferative effects of S3I-201. iiarjournals.orgiiarjournals.org

Here is a table illustrating the reported downregulation of Cyclin D1 by S3I-201 in various cell lines:

| Cell Line | % Down-regulation of Cyclin D1 (relative to control) | Source |

| 143B (Osteosarcoma) | 43% | iiarjournals.org |

| HOS (Osteosarcoma) | 46% | iiarjournals.org |

| MG63 (Osteosarcoma) | 61% | iiarjournals.org |

| SJSA (Osteosarcoma) | 38% | iiarjournals.org |

| U2OS (Osteosarcoma) | 74% | iiarjournals.org |

| SACC-83 (Salivary gland) | Significant suppression | researchgate.net |

| SACC-LM (Salivary gland) | Similar results to SACC-83 | researchgate.net |

| HNSCC (CAL27, FaDu) | Decreased protein level | nih.gov |

| MDA-MB-231 (Breast) | Significant reduction | pnas.org |

| NIH 3T3/v-Src (Fibroblast) | Significant reduction | pnas.org |

Suppression of Stem Cell Markers (e.g., Nanog, OCT4, ALDH1, CD44)

S3I-201 has been shown to suppress markers associated with cancer stem cells (CSCs), which are implicated in tumor initiation, progression, and therapy resistance. nih.govresearchgate.netthno.org In HNSCC cell lines, S3I-201 treatment decreased the protein levels of self-renewal markers such as Nanog, OCT4, ALDH1, and CD44. nih.gov This suggests that S3I-201 can reduce the CSC population by affecting these transcription factors. nih.govresearchgate.net Studies in HNSCC xenograft models also showed that S3I-201 treatment reduced the protein expression of OCT4 and ALDH1. researchgate.net Furthermore, S3I-201 treatment significantly decreased the expression of stemness-associated genes like Oct4 and Nanog in nasopharyngeal carcinoma cells with CD44 and CD24 overexpression and in nasopharyngeal carcinoma CSCs. oncotarget.com

Here is a table indicating the suppression of stem cell markers by S3I-201:

| Marker | Effect | Cell Line(s) / Model | Source |

| Nanog | Decreased expression | HNSCC, Nasopharyngeal carcinoma CSCs | nih.govoncotarget.com |

| OCT4 | Decreased expression | HNSCC, HNSCC xenograft, Nasopharyngeal carcinoma CSCs | nih.govresearchgate.netoncotarget.com |

| ALDH1 | Decreased expression | HNSCC, HNSCC xenograft | nih.govresearchgate.net |

| CD44 | Decreased expression | HNSCC | nih.gov |

Anti-angiogenic Effects through Downregulation of Vascular Endothelial Growth Factor A (VEGFA)

STAT3 plays a significant role in regulating genes involved in angiogenesis, with VEGFA being a key downstream target. spandidos-publications.comnih.govmdpi.com Studies have demonstrated a correlation between VEGFA expression and STAT3 activity in diverse cancer cell lines. spandidos-publications.comnih.gov

Research into the effects of S3I-201 has shown its capacity to exert anti-angiogenic effects, largely attributed to the downregulation of VEGFA. In studies involving prostate cancer cells, treatment with S3I-201 resulted in a notable decrease in both VEGFA mRNA and protein expression. spandidos-publications.comnih.govresearchgate.net For instance, treatment with 300 µM S3I-201 in IL-6 stimulated prostate cancer cells led to a 2.41-fold decrease in VEGFA mRNA at 24 hours. spandidos-publications.comnih.gov

Beyond cancer models, S3I-201 has also demonstrated inhibition of angiogenesis in liver fibrosis by suppressing the expression of both VEGF and its receptor, VEGFR2. researchgate.net Furthermore, in colorectal cancer cells, S3I-201 was found to attenuate the elevation of VEGFA induced by the activation of the JAK2/STAT3 pathway. mdpi.com

The observed downregulation of VEGFA by S3I-201 highlights a significant mechanism by which this compound can influence processes dependent on new blood vessel formation.

Effects on Immune Cell Modulation and Cytokine Production

The STAT3 pathway is integral to the regulation of immune cell differentiation and the production of various cytokines, including interleukin (IL)-6 and IL-17A. researchgate.net As a STAT3 inhibitor, S3I-201 has been shown to modulate immune responses by influencing the balance of different T helper cell subsets and altering cytokine profiles.

Studies in mouse models of autoimmune disease have revealed that S3I-201 treatment significantly impacts T-helper cell differentiation. It leads to a decrease in the levels of both Th1 and Th17 cells, as measured by mRNA and protein expression. researchgate.netnih.govresearchgate.netnih.gov Concurrently, S3I-201 treatment has been shown to increase the mRNA and protein expression levels of regulatory T cells (Tregs). researchgate.netnih.govresearchgate.netnih.gov This shift in the Th1/Th17 to Treg balance suggests an immunosuppressive or immune-regulatory potential for S3I-201. Analysis of CD4+ T cells in these models showed a significant decrease in cells expressing Th1 and Th17 markers such as IFN-γ and IL-17A following S3I-201 administration. researchgate.netnih.govresearchgate.netnih.gov Conversely, there was a significant increase in CD4+ T cells expressing Treg markers like IL-10, TGF-β1, and FoxP3. researchgate.netnih.govresearchgate.netnih.gov

In addition to its effects on T helper cell differentiation, S3I-201 influences the production of various cytokines. In dry eye mouse models, S3I-201 treatment reduced the levels of inflammatory cytokines including IL-1β, IL-6, IL-17A, and IFN-γ. arvojournals.org Similarly, in a mouse model of sepsis, S3I-201 was found to reduce blood levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. medwinpublishers.commedwinpublishers.com Furthermore, S3I-201 attenuated the production of inflammatory molecules induced by IFN-γ in human astrocytes. nih.gov

While some studies indicate a reduction in IL-17A levels, one study noted that S3I-201 did not affect Th17 cell numbers but specifically reduced IL-17 production. oncotarget.com These findings collectively demonstrate S3I-201's capacity to modulate immune cell populations and influence the inflammatory environment by altering cytokine production.

Impact on T-helper Cell Differentiation (Th1, Th17) and Regulatory T Cell (Treg) Upregulation

Alterations in Extracellular Matrix Remodeling

Extracellular matrix (ECM) remodeling is a dynamic process involving the synthesis and degradation of ECM proteins, crucial in tissue development, homeostasis, and disease, particularly fibrosis. STAT3 is recognized as a key factor in the activation of fibroblasts and the synthesis of ECM components. nih.gov

Research indicates that S3I-201, through its inhibition of STAT3, can significantly alter ECM remodeling. Studies have shown that S3I-201 suppresses the expression of key ECM proteins such as fibronectin, alpha-smooth muscle actin (α-SMA), and collagen I. abcam.com In models of liver fibrosis, S3I-201 inhibited the expression of α-SMA, collagen I, and TIMP1 (Tissue Inhibitor of Metalloproteinase 1), all of which are involved in ECM dynamics. researchgate.net

In a mouse model of renal interstitial fibrosis induced by kidney obstruction, S3I-201 treatment attenuated the deposition of extracellular matrix proteins, including fibronectin and collagen type-1. nih.govphysiology.org This reduction in ECM deposition highlights the anti-fibrotic potential of S3I-201.

Moreover, S3I-201 has been shown to decrease the expression of Matrix Metalloproteinase-3/9 (MMP-3/9) in dry eye mouse models. arvojournals.org MMPs are enzymes that degrade ECM components, and their dysregulation is implicated in various pathological conditions involving tissue remodeling. The inhibition of MMP-3/9 by S3I-201 further underscores its influence on ECM turnover.

Preclinical Therapeutic Research Applications of S3i 201

Oncology Research Applications

S3I-201 has shown promise in preclinical studies across different cancer types, demonstrating its ability to inhibit cancer cell growth and induce apoptosis. ontosight.ai

Efficacy in Breast Cancer Models (Cell Lines and Xenografts)

Research has indicated that S3I-201 exhibits efficacy in human breast cancer cell lines that express phosphorylated STAT3 (pSTAT3). iiarjournals.orgiiarjournals.org Studies using MDA-MB-435, MDA-MB-453, and MDA-MB-231 breast carcinoma cell lines have shown S3I-201 inhibiting cell growth with IC₅₀ values around 100 µM. selleckchem.com Furthermore, S3I-201 has been shown to induce apoptosis and inhibit the expression of STAT3-regulated genes, such as cyclin D1, Bcl-xL, and survivin, in human breast carcinoma cell lines. pnas.org In vivo studies using mouse models with human breast tumor xenografts harboring constitutively active STAT3 have demonstrated that S3I-201 treatment significantly inhibited tumor growth. selleckchem.compnas.orgtargetmol.com

Investigations in Osteosarcoma Cell Lines

S3I-201 has been investigated in osteosarcoma cell lines, where a high incidence of STAT3 tyrosine phosphorylation has been observed. iiarjournals.orgiiarjournals.org Targeting STAT3 with S3I-201 in six osteosarcoma cell lines resulted in significant inhibition of cell growth and colony formation in vitro. iiarjournals.orgiiarjournals.org S3I-201 treatment also enhanced apoptosis via the caspase-3 pathway. iiarjournals.orgiiarjournals.org The anti-proliferative effects of S3I-201 were found to be dose- and time-dependent. iiarjournals.orgiiarjournals.org Molecular mechanism studies suggested that the down-regulation of STAT3 phosphorylation and downstream STAT3-target genes like cyclin D1 and survivin contributed to S3I-201-mediated anti-proliferation and apoptosis in osteosarcoma cells. iiarjournals.orgiiarjournals.org For instance, treatment with 80 µM S3I-201 for 24 hours suppressed 91% of pSTAT3 expression in the Saos-2 cell line. iiarjournals.orgiiarjournals.org S3I-201 suppressed colony formation in 143B and HOS cell lines with IC₅₀ values less than 50 µM after 6 days of treatment. iiarjournals.orgiiarjournals.org

Studies in Hepatocellular Carcinoma Cell Lines

Studies have investigated the effects of S3I-201 in hepatocellular carcinoma (HCC) cell lines. S3I-201 has been shown to reduce cell proliferation and viability and induce apoptosis in HCC cell lines that express pSTAT3 in vitro. iiarjournals.orgiiarjournals.org A recent study demonstrated that S3I-201 potentiated the antiproliferative effect in HepG2 and Huh-7 cells via the STAT3 signaling pathway. selleckchem.com Furthermore, S3I-201 has been found to synergistically enhance sorafenib-induced cell death in both Huh7 and HepG2 HCC cell lines. nih.govresearchgate.net Treatment of Huh7 cells with a combination of 100 µM S3I-201 and 5 µM sorafenib (B1663141) for 48 hours completely blocked cell growth, as indicated by CCK8 assay. nih.govresearchgate.net This combination also dramatically enhanced the ability of sorafenib to induce cell death. nih.govresearchgate.net

Research in Prostate Cancer Models

Research in prostate cancer models has explored the potential of S3I-201. Inhibition of STAT3 has been shown to induce apoptosis in prostate cancer cells. spandidos-publications.com S3I-201, as a STAT3 inhibitor, has been investigated in prostate cancer cell lines. nih.gov Studies have indicated that S3I-201 can enhance IL-6-induced activation of caspase activity in human prostate cancer cells like LNCaP. researchgate.net Western blotting data revealed that pSTAT3 protein expression decreases significantly with S3I-201 treatment, suppressing prostate cancer cell growth. researchgate.net In vitro studies using a coculture system of prostate cancer cells and CD4+ T cells demonstrated that S3I-201 could reverse the chemoresistance induced by CD4+ T cells via the CCL5/STAT3 signaling pathway. nih.gov This finding was also confirmed in an in vivo mouse model with xenografted 22RV1 cells and CD4+ T cells. nih.gov

Effects in Soft Tissue Sarcoma Cell Lines and Xenografts

S3I-201 has been investigated for its effects on soft tissue sarcoma (STS) cell lines and xenografts. Constitutive activation of STAT3 is present in a broad range of human STS cell lines. iiarjournals.orgamegroups.org S3I-201 mono-therapy has shown anti-proliferative effects on a majority of STS cell lines harboring aberrant STAT3 by blocking STAT3 phosphorylation. iiarjournals.orgamegroups.orgresearchgate.net In seven STS cell lines, S3I-201 monotherapy demonstrated dose- and time-dependent anti-proliferative and anti-clonogenic effects. aacrjournals.org Sensitive cell lines (IC₅₀ ≤ 50 µM) included HT1080, SW684, GCT, and SW982, while 449B and 778 were partially sensitive, and SW872 was non-sensitive (IC₅₀ ≥ 200 µM). aacrjournals.org Western blot analysis showed that pSTAT3 levels were significantly diminished after S3I-201 treatment in sensitive cells like HT1080, but not in resistant cells like SW872. aacrjournals.org Furthermore, the addition of S3I-201 to gefitinib (B1684475), an EGFR inhibitor, achieved synergistic anti-proliferative and pro-apoptotic effects in STS cell lines, overcoming gefitinib resistance. researchgate.netnih.govnih.govoncotarget.com This synergy was confirmed in a fibrosarcoma xenografted mouse model, where tumors from the combination group were significantly smaller than those from untreated or single-drug groups. researchgate.netnih.govnih.gov Tumor volumes in the combination group were 418 mm³, compared to 1032 mm³ for untreated and 912 mm³ and 798 mm³ for single-drug groups. researchgate.netnih.govnih.gov

Impact on Pituitary Somatotroph Adenomas (In Vitro and Xenograft Models)

S3I-201 has demonstrated impact on pituitary somatotroph adenomas in both in vitro and xenograft models. STAT3 expression is enhanced in human growth hormone (GH)-secreting adenomas, leading to GH hypersecretion. nih.govfrontiersin.org In primary human somatotroph adenoma-derived cell cultures, S3I-201 attenuated GH transcription and reduced GH secretion in the majority of cultures. nih.govfrontiersin.orgnih.govresearchgate.net Using a dose of 5 mg/kg, S3I-201 inhibited rat GH3 pituitary cell growth in vitro and attenuated the growth of somatotroph tumor xenografts in Wistar Furth rats. nih.govnih.gov In GH3 cells treated with increasing amounts of S3I-201, cell proliferation was reduced by up to 56% after 72 hours compared to vehicle-treated controls. nih.gov In the rat xenograft model, S3I-201 attenuated tumor volumes, weight, and circulating GH levels. nih.govnih.gov S3I-201 dose-dependently suppressed GH mRNA levels in 17 out of 21 human tumor cell cultures and inhibited GH protein levels in 15 out of 21 cultures. nih.gov Medium GH concentrations were also suppressed in 13 out of 21 cultures. nih.govresearchgate.net

Data Tables

Here are some interactive data tables summarizing key findings:

| Cancer Type | Model | S3I-201 Effect | Key Findings | Source |

| Breast Cancer | Cell Lines (MDA-MB-435, -453, -231) | Inhibits growth, induces apoptosis | IC₅₀ ~ 100 µM; Inhibits cyclin D1, Bcl-xL, survivin expression. | selleckchem.compnas.org |

| Breast Cancer | Human xenografts in mice | Significant tumor growth inhibition | Demonstrated in models with constitutively active STAT3. | selleckchem.compnas.orgtargetmol.com |

| Osteosarcoma | Cell Lines (6 lines tested) | Inhibits growth, colony formation; enhances apoptosis | Dose- and time-dependent effects; Down-regulates pSTAT3, cyclin D1, survivin; IC₅₀ < 50 µM in some lines for colony formation. | iiarjournals.orgiiarjournals.org |

| Hepatocellular Carcinoma | Cell Lines (HepG2, Huh-7) | Reduces proliferation/viability, induces apoptosis; Synergistic with sorafenib | Potentiates antiproliferative effect; Combination with sorafenib enhances cell death and blocks growth. | iiarjournals.orgiiarjournals.orgselleckchem.comnih.govresearchgate.net |

| Prostate Cancer | Cell Lines (LNCaP, 22RV1) | Enhances caspase activity; Suppresses growth; Reverses chemoresistance | Decreases pSTAT3; Reverses CD4+ T cell-induced resistance via CCL5/STAT3 pathway. | nih.govresearchgate.net |

| Prostate Cancer | 22RV1 xenografts + CD4+ T cells in mice | Reverses chemoresistance | Confirmed in vivo model. | nih.gov |

| Soft Tissue Sarcoma | Cell Lines (7 lines tested) | Anti-proliferative, anti-clonogenic effects (mono- and combination therapy) | Dose- and time-dependent effects; Synergistic with gefitinib; Varies sensitivity (IC₅₀ 14.5-148.5 µM in some lines for combination studies). | researchgate.netaacrjournals.orgnih.govnih.govoncotarget.com |

| Soft Tissue Sarcoma | Fibrosarcoma xenografts in mice | Synergistic tumor growth inhibition with gefitinib | Combination group tumors significantly smaller than mono-therapy or untreated. | researchgate.netnih.govnih.gov |

| Pituitary Somatotroph Adenomas | Rat GH3 cell line (in vitro) | Inhibits cell growth | Up to 56% reduction in proliferation after 72 hours. | nih.gov |

| Pituitary Somatotroph Adenomas | Human primary cultures (in vitro) | Attenuates GH transcription and secretion | Suppressed GH mRNA in 17/21, GH protein in 15/21, medium GH in 13/21 cultures. | nih.govfrontiersin.orgnih.govresearchgate.net |

| Pituitary Somatotroph Adenomas | Rat xenograft model | Attenuates tumor growth and GH secretion | Decreased tumor volumes, weight, and circulating GH. | nih.govnih.gov |

Applications in Head and Neck Squamous Cell Carcinoma

Preclinical studies have explored the potential of S3I-201 in the context of Head and Neck Squamous Cell Carcinoma (HNSCC). Research indicates that constitutively activated STAT3 is frequently observed in HNSCC and contributes to tumor growth and resistance to therapies. scientificarchives.comresearchgate.nettandfonline.com Targeting STAT3 signaling with S3I-201 has shown promise in reducing tumor progression in genetically defined mouse models of HNSCC. tandfonline.comtandfonline.com Furthermore, S3I-201 treatment has been associated with a significant decrease in immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), within the tumor microenvironment of HNSCC models. tandfonline.comtandfonline.com High levels of phosphorylated STAT3 have been found to correlate with markers for these immunosuppressive cell populations in human HNSCC. tandfonline.comtandfonline.com These findings suggest that S3I-201 may exert anti-tumor effects in HNSCC not only by directly inhibiting cancer cell proliferation but also by modulating the tumor-associated immune landscape. tandfonline.comtandfonline.com

Studies in Renal Cell Carcinoma

STAT3 activation has been observed in Renal Cell Carcinoma (RCC) and is considered to play a role in the proliferation, migration, and survival of RCC cells. researchgate.net While specific detailed studies focusing exclusively on S3I-201's application in RCC were not extensively highlighted in the search results, the known mechanism of S3I-201 as a STAT3 inhibitor suggests its potential relevance in this cancer type where STAT3 signaling is implicated. selleckchem.comontosight.airesearchgate.net Research into STAT3 inhibitors in general for RCC aims to disrupt these pro-tumorigenic pathways. researchgate.net

Non-Oncology Research Applications

Beyond its investigation in oncology, S3I-201 has been explored for its potential in modulating inflammatory and immune responses in various non-cancerous conditions. abcam.comnih.govmedwinpublishers.comfrontiersin.orgnih.govnih.gov

Modulation of Inflammatory and Immune Responses

S3I-201 has demonstrated effects on inflammatory and immune pathways, primarily through its action on STAT3, a key transcription factor involved in immune cell differentiation and cytokine signaling. selleckchem.comontosight.aiunimi.it

Studies utilizing the BTBR T+ Itpr3tf/J (BTBR) mouse model, an accepted model for evaluating autistic-like behaviors, have investigated the effects of S3I-201 on neuroimmune function. nih.govnih.govplos.org These studies indicate that S3I-201 treatment can lead to a significant reduction in markers of neuroinflammation, including chemokine receptors and inflammatory cytokines. nih.govnih.govresearchgate.net Furthermore, S3I-201 has been shown to influence T-cell signaling in these models, suppressing Th17-related signaling while enhancing regulatory T cell (Treg)-related signaling. nih.govresearchgate.net These modulatory effects on the neuroimmune system have been linked to improvements in ASD-like behaviors observed in this mouse strain. nih.govportlandpress.com

S3I-201 has been reported to exhibit anti-inflammatory and analgesic effects in vivo. abcam.comabcam.com In experimental models of sepsis induced by E. coli, S3I-201 significantly reduced the mortality of mice and decreased blood levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. medwinpublishers.comfrontiersin.org This suggests a role for STAT3 inhibition by S3I-201 in mitigating systemic inflammatory responses. medwinpublishers.comfrontiersin.org

Research has explored the involvement of the IL-6–STAT3 pathway in pulmonary vascular remodeling and hypertension. atsjournals.orgnih.govnih.gov In experimental models of Schistosoma-induced pulmonary hypertension, the IL-6–STAT3–NFATc2 pathway was found to be upregulated. atsjournals.orgnih.govnih.gov Interestingly, in these models, treatment with S3I-201 resulted in the development of pulmonary hypertension associated with significant intima remodeling. atsjournals.orgnih.govnih.gov This finding, contrasted with the protective role observed for IL-6 signaling in this specific context, highlights the complex and context-dependent nature of STAT3 signaling in different disease pathologies. atsjournals.orgnih.govnih.gov

Anti-inflammatory and Analgesic Effects in Vivo

Investigations in Cardiovascular Pathologies

Research has indicated a role for STAT3 signaling in the pathogenesis of various cardiovascular conditions. bertin-bioreagent.comnih.gov S3I-201 has been utilized in preclinical models to investigate the therapeutic potential of STAT3 inhibition in this context.

Protection Against Angiotensin II-Induced Vascular Dysfunction and Hypertension

Studies have investigated the effects of S3I-201 on vascular dysfunction and hypertension induced by Angiotensin II (Ang II), a key factor in the renin-angiotensin-aldosterone system involved in blood pressure regulation. nih.govnih.govdntb.gov.ua Ang II is known to promote vascular disease and hypertension, partly through the formation of cytokines like interleukin-6 (IL-6), which can activate STAT3. nih.govnih.govdntb.gov.ua

In isolated carotid arteries from mice, incubation with Ang II led to increased superoxide (B77818) levels and reduced vasodilator responses to acetylcholine. nih.govnih.gov These effects were prevented by the addition of S3I-201. nih.govnih.gov In vivo studies involving the administration of Ang II via osmotic minipumps in mice resulted in increased arterial pressure. nih.govnih.govdntb.gov.ua Treatment with S3I-201 prevented this increase in arterial pressure. nih.govnih.govdntb.gov.ua Furthermore, Ang II treatment reduced dilator responses in carotid and basilar arteries, an impairment largely prevented by S3I-201 administration. nih.govnih.govdntb.gov.ua These findings suggest that STAT3 inhibitors like S3I-201 can protect against Ang II-induced oxidative stress, endothelial dysfunction, and hypertension. nih.govnih.govdntb.gov.ua

However, in contrast to its protective effects on vascular function and blood pressure, S3I-201 did not prevent Ang II-induced hypertrophy in the carotid artery and in some cases tended to increase it. nih.govnih.gov This suggests that while S3I-201 impacts vascular function and blood pressure in this model, it may not inhibit or could potentially potentiate the hypertrophic effects of Ang II, possibly by inhibiting STAT3-dependent negative feedback mechanisms related to vascular growth. nih.gov

Attenuation of Cardiac Hypertrophy

STAT3 signaling is implicated in cardiac remodeling, including hypertrophy. oup.com Studies have explored the effect of S3I-201 on cardiac hypertrophy in preclinical models. In an in vitro model, S3I-201 at a concentration of 10 µM was used to regress cardiac hypertrophy by inhibiting collagen biosynthesis and decreasing atrial natriuretic factor and β-myosin heavy chain. caymanchem.combertin-bioreagent.com

In a rat cardiac hypertrophy model induced by Ang II, treatment with the STAT3 specific inhibitor S3I-201 or siRNA-mediated STAT3 depletion could alleviate Ang II-induced cardiac hypertrophy in H9c2 cells. nih.gov This indicates that S3I-201's protective effect against Ang II-induced cardiac hypertrophy is mediated through modulation of STAT3 signaling. nih.gov

Furthermore, in mice models of cardiac hypertrophy induced by transverse aortic constriction (TAC), S3I-201 treatment reversed left ventricular chamber dilation. jci.org While the drug did not show a significant effect on the hypertrophic ability of the heart as measured by left ventricular anterior wall thickness, there was a trend towards lower thickness in treated versus untreated hearts. jci.org Studies using mutant βIV-spectrin mice (qv4J) which exhibit eccentric remodeling and reduced ejection fraction, showed that in vivo application of S3I-201 was able to restore left ventricular wall thickness and ejection fraction over two weeks, reinforcing the role of STAT3 as a determinant of hypertrophic profiles. ahajournals.org

Reversal of Atrial Remodeling and Fibrosis in Atrial Fibrillation Models

Atrial fibrosis and remodeling are significant contributors to the substrate for atrial fibrillation (AF). oup.comahajournals.orgnih.govfrontiersin.org The JAK-STAT pathway is known to contribute to cardiac remodeling, and its role in AF-associated atrial fibrosis has been investigated. oup.comfrontiersin.org

In a rat model of sterile pericarditis, which induces atrial fibrosis and promotes AF, inflammatory cytokines and STAT3 were upregulated. ahajournals.orgnih.gov Inhibition of STAT3 by S3I-201 resulted in the downregulation of miR-21, which in turn ameliorated atrial fibrosis. ahajournals.orgnih.gov This was evidenced by decreased expression of fibrosis-related genes such as α-smooth muscle actin, collagen-1, and collagen-3. ahajournals.orgnih.gov S3I-201 treatment also reduced the inhomogeneity of atrial conduction and attenuated vulnerability to atrial fibrillation. ahajournals.orgnih.gov In cultured cardiac fibroblasts, S3I-201 blocked IL-6 induced expression of miR-21 and fibrosis-related genes, as well as cardiac fibroblast proliferation. ahajournals.orgnih.gov

In mice with left-ventricular dysfunction post-myocardial infarction, in vivo administration of S3I-201 reduced atrial structural, electrical, and fibrotic remodeling. oup.com S3I-201 administration significantly decreased the percentage of fibrosis area in the left atria of sterile pericarditis rats. ahajournals.org

Data on the effect of S3I-201 on atrial fibrosis in a sterile pericarditis rat model:

| Treatment | Percentage of Fibrosis Area (%) |

| Vehicle | 17.73 ± 1.32 |

| S3I-201 | 11.22 ± 1.06 |

*Data derived from search result ahajournals.org. Mean ± S.E.M., P < 0.001 vs. Vehicle.

S3I-201 also reversed the augmentation in collagen-1 secretion caused by PDGF-stimulation in canine atrial fibroblasts. oup.com

Role in Fibrotic Conditions (e.g., Fibrotic Kidney Disease)

STAT3 has been identified as a key factor in fibroblast activation and extracellular matrix synthesis, playing a potential role in various fibrotic conditions. nih.govnih.gov S3I-201 has been investigated for its antifibrotic activity in preclinical models. nih.govahajournals.org

In a mouse model of renal interstitial fibrosis induced by unilateral ureteral obstruction (UUO), STAT3 was activated, and administration of S3I-201 attenuated this activation and extracellular matrix protein deposition. nih.govphysiology.orgresearchgate.net S3I-201 reduced the infiltration of inflammatory cells in the injured kidney and suppressed the expression of fibronectin, alpha-smooth muscle actin (α-SMA), and collagen type-1 proteins, along with multiple cytokines. nih.govresearchgate.net Furthermore, S3I-201 inhibited the proliferation and induced apoptosis preferentially in renal interstitial fibroblasts of the obstructed kidney. nih.govresearchgate.net These results suggest that increased STAT3 activity mediates the activation of renal interstitial fibroblasts and the progression of renal fibrosis, and that inhibiting STAT3 signaling with S3I-201 may have therapeutic potential for fibrotic kidney diseases. nih.govresearchgate.net

In cultured rat renal interstitial fibroblasts, S3I-201 treatment inhibited their activation, shown by a dose- and time-dependent blockade of α-SMA and fibronectin expression. nih.govresearchgate.net S3I-201 treatment also significantly reduced obstruction-induced MMP-9 expression and tubulointerstitial fibrosis, suggesting that obstruction-induced MMP-9 expression is partly dependent on STAT3 activation. physiology.org

S3I-201 has also been reported to suppress fibrogenesis in liver and pulmonary fibrosis models. nih.gov In hyperuricemia-induced chronic kidney disease in mice, S3I-201 treatment improved renal dysfunction, reduced serum uric acid levels, and delayed the progression of kidney fibrosis. x-mol.net S3I-201 could suppress fibrotic signaling pathways, including TGF-β/Smads, JAK/STAT, and NF-κB, and inhibit the expression of profibrogenic cytokines/chemokines in the kidneys of these mice. x-mol.net

In peritoneal fibrosis, a common complication of long-term peritoneal dialysis, STAT3 signaling plays an important role. nih.gov In vitro studies showed that S3I-201 treatment induced downregulation of collagen-I, p-STAT3, and α-SMA in a dose-dependent manner in rat peritoneal fibroblasts. nih.gov Consistent with these in vitro results, S3I-201 administration significantly attenuated peritoneal fibrosis in mice, evidenced by the downregulation of Collagen I and α-SMA expression with inhibited phosphorylation of STAT3. nih.gov

Data on the effect of S3I-201 on the expression of fibrosis markers in rat peritoneal fibroblasts induced by TGF-β1:

| Treatment | α-SMA Expression | Collagen-I Synthesis | p-STAT3 Phosphorylation |

| TGF-β1 | Increased | Increased | Increased |

| TGF-β1 + S3I-201 (Dose 1) | Reduced | Reduced | Markedly decreased |

| TGF-β1 + S3I-201 (Dose 2) | Further Reduced | Further Reduced | Further Decreased |

*Data derived from search result nih.gov. Effects were dose-dependent.

Relevance in Viral Replication Studies (e.g., Varicella-zoster virus)

STAT3 activation has been found to be critical for the life cycle and pathogenesis of certain viruses, including varicella-zoster virus (VZV). nih.govnih.govpnas.org VZV, an alpha-herpesvirus, triggers STAT3 phosphorylation in infected cells and in human skin xenografts in vivo. nih.govnih.govpnas.org STAT3 activation can induce the anti-apoptotic protein survivin, which is important for viral replication. nih.govnih.govpnas.org

Small-molecule inhibitors of STAT3 phosphorylation, including S3I-201, have been shown to restrict VZV replication in vitro. nih.govnih.govresearchgate.netresearchgate.net In human skin xenografts in SCID mice, VZV infection was markedly impaired by the administration of S3I-201. nih.govnih.govpnas.orgresearchgate.net S3I-201 treatment reduced VZV replication based on bioluminescence signal and the number of positive skin xenografts compared to control groups. nih.gov The kinetics of VZV replication were significantly altered by S3I-201 treatment. nih.gov S3I-201 also significantly reduced VZV plaque size in titration plates and reduced VZV infection of tonsil T cells in vitro. nih.govresearchgate.net

Data on the effect of S3I-201 on VZV infection in human skin xenografts in SCID mice:

| Treatment | Percentage of Positive Xenografts (Day 15) |

| DMSO | 70% (7/10) |

| S3I-201 | 12.5% (1/8) |

*Data derived from search result nih.gov. P = 0.001 vs. DMSO.

Advanced Research Methodologies and Experimental Models in S3i 201 Studies

In Vitro Experimental Approaches

Several in vitro techniques are commonly employed to study S3I-201, providing insights into its interaction with STAT3 and its consequences on cell behavior.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Activity

Electrophoretic Mobility Shift Assay (EMSA), also known as a STAT3 DNA-binding assay, is a key technique used to assess the ability of S3I-201 to inhibit the DNA-binding activity of STAT3. This assay involves incubating nuclear extracts containing activated STAT3 with a radiolabeled DNA probe that contains a high-affinity sis-inducible element (hSIE), a known binding site for STAT3. nih.gov The formation of a protein-DNA complex (STAT3-DNA) results in a band with reduced electrophoretic mobility compared to the free DNA probe. nih.gov

Studies have shown that S3I-201 can potently inhibit STAT3 DNA-binding activity in a dose-dependent manner. nih.govpnas.org For instance, S3I-201 demonstrated an average IC₅₀ value of 86 ± 33 μM for inhibiting STAT3-STAT3 DNA-binding activity in cell-free assays. pnas.orgselleckchem.comiiarjournals.org This indicates that S3I-201 effectively disrupts the binding of the STAT3 dimer to its target DNA sequences. EMSA analysis has also confirmed that S3I-201 specifically inhibits STAT3 DNA-binding activity with low activity towards STAT1 and STAT5, highlighting its selectivity. pnas.orgiiarjournals.org

Cell Viability and Proliferation Assays (e.g., Crystal Violet Colorimetric Assay, MTT Assay, WST-1 Cell Proliferation Assay)

Cell viability and proliferation assays are widely used to determine the effect of S3I-201 on the growth and survival of various cell lines, particularly cancer cells. Common methods include the Crystal Violet colorimetric assay, MTT assay, and WST-1 cell proliferation assay. pnas.orgnih.govoncotarget.comresearchgate.netnih.govresearchgate.net

The MTT assay is based on the conversion of a yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals by metabolically active cells, providing a quantitative measure of viable cells. selleckchem.com Cells are typically seeded in multi-well plates and treated with varying concentrations of S3I-201 for specific durations (e.g., 24, 48, or 72 hours). selleckchem.comiiarjournals.org The absorbance of the formazan product is then measured spectrophotometrically to determine cell viability. selleckchem.com

The Crystal Violet assay stains viable, adherent cells, allowing for the determination of cell survival and death. springernature.com After treatment, cells are fixed and stained with crystal violet, and the intensity of the staining is measured. iiarjournals.orgoncotarget.com

The WST-1 assay is another colorimetric method used to assess cell proliferation and viability, similar to the MTT assay. jci.orgsoton.ac.uk It involves the cleavage of the WST-1 reagent by cellular enzymes in viable cells, producing a soluble formazan dye that can be quantified by absorbance measurements. jci.org

Studies utilizing these assays have shown that S3I-201 induces time- and dose-dependent growth inhibitory effects on various cancer cell lines, including osteosarcoma, breast carcinoma, and head and neck squamous cell carcinoma (HNSCC) cells. iiarjournals.orgnih.govmedchemexpress.com For example, S3I-201 inhibited breast carcinoma cell lines MDA-MB-435, MDA-MB-453, and MDA-MB-231 with IC₅₀ values close to 100 μM. selleckchem.commedchemexpress.com

Apoptosis Detection Assays (e.g., Caspase Cleavage Analysis, Flow Cytometry)

Apoptosis detection assays are crucial for determining if the observed reduction in cell viability is due to programmed cell death. Techniques such as caspase cleavage analysis and flow cytometry are frequently employed. oncotarget.comresearchgate.netnih.govplos.org

Caspase cleavage analysis, often performed using Western blotting, detects the activation of caspases, which are key executioners of apoptosis. iiarjournals.orgresearchgate.net Cleavage of specific caspase substrates, such as PARP, can also be monitored. researchgate.net

Flow cytometry, often combined with Annexin V/Propidium Iodide (PI) staining, is used to quantify the percentage of apoptotic cells within a population. pnas.orgnih.govresearchgate.netresearchgate.net Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells). pnas.orgresearchgate.net

Research indicates that S3I-201 induces apoptosis in various cancer cell lines. pnas.orgselleckchem.comiiarjournals.orgnih.gov Studies have shown that S3I-201 can increase the percentage of apoptotic cells in a dose-dependent manner. researchgate.netnih.gov Encapsulation of S3I-201 in nanoparticles has been shown to significantly increase late apoptosis compared to free S3I-201 in breast cancer cells. nih.gov S3I-201 has also been shown to induce apoptosis through the caspase cleavage pathway. iiarjournals.orgresearchgate.net

Clonogenic and Colony Formation Assays for Long-Term Growth Inhibition

Clonogenic or colony formation assays are used to evaluate the long-term effect of S3I-201 on the reproductive viability of cells, assessing their ability to form colonies from single cells. nih.govoncotarget.comresearchgate.netresearchgate.net In this assay, a small number of cells are seeded and treated with S3I-201. iiarjournals.orgoncotarget.com After a period allowing for colony formation (typically 1-3 weeks), the colonies are fixed and stained (e.g., with crystal violet) and counted. iiarjournals.orgoncotarget.commdpi.com A colony is generally defined as an aggregate of at least 50 cells. iiarjournals.orgoncotarget.com

Studies have demonstrated that S3I-201 suppresses colony formation in various cancer cell lines, indicating its ability to inhibit long-term growth and proliferation. iiarjournals.orgnih.govoncotarget.com S3I-201 has been shown to suppress colony formation in osteosarcoma cell lines with IC₅₀ values less than 50 μM after 6 days of treatment. iiarjournals.org Combination therapies including S3I-201 have also shown synergistic anti-colony formation effects. oncotarget.com

Western Blot Analysis for Protein Expression and Phosphorylation States (e.g., pSTAT3, Cyclin D1, Bcl-xL, Survivin)

Western blot analysis is a fundamental technique used to detect and quantify the expression levels of specific proteins and their phosphorylation states. nih.govoncotarget.comresearchgate.netnih.govplos.orgresearchgate.netbiomart.cn This is particularly important for studying the effects of S3I-201 on the STAT3 signaling pathway and its downstream targets.

The process involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins. researchgate.netbiomart.cn Antibodies against phosphorylated STAT3 (pSTAT3), total STAT3, and key downstream proteins regulated by STAT3, such as Cyclin D1, Bcl-xL, and Survivin, are commonly used. pnas.orgnih.govresearchgate.netnih.govresearchgate.netbiomart.cnnih.gov

Western blot analysis has confirmed that S3I-201 treatment leads to a significant reduction in the levels of phosphorylated STAT3 (pSTAT3), indicating its effectiveness in inhibiting STAT3 activation. nih.govnih.govbiomart.cnnih.gov Furthermore, studies have shown that S3I-201 treatment downregulates the expression of STAT3-regulated genes and their corresponding proteins, including Cyclin D1, Bcl-xL, and Survivin. pnas.orgselleckchem.comresearchgate.netnih.govresearchgate.netbiomart.cnnih.gov These proteins are involved in cell cycle progression, anti-apoptosis, and cell survival, and their reduction contributes to the anti-proliferative and pro-apoptotic effects of S3I-201. pnas.orgselleckchem.comnih.govnih.gov

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Profiling

Quantitative Real-Time Polymerase Chain Reaction (qPCR), also known as RT-qPCR, is used to measure the mRNA expression levels of specific genes. nih.govnih.govresearchgate.netresearchgate.netspandidos-publications.com This technique allows researchers to assess the impact of S3I-201 on the transcriptional activity of genes, particularly those downstream of STAT3 signaling.

RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA). tandfonline.com qPCR is then performed using primers specific to the target genes, and the amount of PCR product is quantified in real-time. tandfonline.comfrontiersin.org This provides a measure of the initial mRNA levels in the sample. frontiersin.org

Studies using qPCR have shown that S3I-201 can modulate the mRNA expression of various genes. nih.govplos.orgtandfonline.comfrontiersin.org For example, S3I-201 has been shown to downregulate the mRNA levels of STAT3-dependent genes such as Cyclin D1 and Survivin. iiarjournals.orgnih.gov It has also been used to examine the expression of apoptosis-related genes like Bcl-2, Bax, and caspase-3, showing that S3I-201 can downregulate anti-apoptotic genes (e.g., Bcl-2) and upregulate pro-apoptotic genes (e.g., Bax and caspase-3) at the mRNA level. nih.govnih.govresearchgate.net Additionally, qPCR has been used to demonstrate that S3I-201 can upregulate the expression of certain genes, such as Jmjd3, which is repressed by STAT3. plos.org

Data Tables

While specific quantitative data varies significantly between studies and cell lines, the following tables illustrate the types of data generated using these in vitro methodologies when studying S3I-201.

Table 1: Representative Cell Viability Data (Illustrative)

| Cell Line | S3I-201 Concentration (µM) | Incubation Time (h) | Viability (% of Control) | Assay Method |

| U87 | 55.1 | 72 | 50 (IC₅₀) | Growth Inhibition selleckchem.com |

| U373 | 52.5 | 72 | 50 (IC₅₀) | Growth Inhibition selleckchem.com |

| MDA-MB-231 | ~100 | 72 | 50 (IC₅₀) | MTT selleckchem.com |

| 143B (Osteosarcoma) | <50 | 144 | Reduced Colony Formation | Clonogenic iiarjournals.org |

| HOS (Osteosarcoma) | <50 | 144 | Reduced Colony Formation | Clonogenic iiarjournals.org |

Table 2: Illustrative Western Blot Findings (Protein Expression Changes upon S3I-201 Treatment)

| Cell Line | S3I-201 Treatment | pSTAT3 (Y705) | Total STAT3 | Cyclin D1 | Bcl-xL | Survivin | Caspase-3 (Cleaved) |

| SACC-83 | 100 µM, 24h | Decreased | Unchanged | Decreased | N/A | Decreased | Increased (Cleavage) biomart.cn |

| Osteosarcoma Cell Lines | 30-80 µM, 24h | Decreased | Unchanged | Decreased | N/A | Decreased | Increased (Cleavage) iiarjournals.orgiiarjournals.org |

| MDA-MB-231 | Various, 48h | Decreased | Unchanged | Decreased | Decreased | Decreased | Increased (Apoptosis) pnas.org |

| CAL27 (HNSCC) | Various, 24h | Decreased | Unchanged | Decreased | Decreased | N/A | Increased (Apoptosis) researchgate.net |

| 4T1 (Breast Cancer) | Various, 48h | Decreased | Decreased | N/A | Decreased | N/A | Increased (Cleaved) nih.gov |

Note: N/A indicates that the specific protein was not reported as analyzed in the cited source for that cell line.

Table 3: Representative qPCR Findings (mRNA Expression Changes upon S3I-201 Treatment)

| Cell Line | S3I-201 Treatment | Bcl-2 | Bax | Caspase-3 | Jmjd3 |

| 4T1 (Breast Cancer) | Various, 48h | Downregulated | Upregulated | Upregulated | N/A |

| GS6-22 (Glioblastoma) | 50 µM, 4h/24h | N/A | N/A | N/A | Upregulated |

| LNCaP (Prostate Cancer) | 300 µM, 3h | N/A | N/A | Upregulated | N/A |

Note: N/A indicates that the specific gene was not reported as analyzed in the cited source for that cell line.

Detailed Research Findings

Detailed research findings from these in vitro studies consistently demonstrate that S3I-201 acts as an inhibitor of STAT3 signaling, leading to significant cellular effects. EMSA studies established S3I-201's direct inhibition of STAT3 DNA-binding activity. nih.govpnas.orgiiarjournals.org Cell viability and proliferation assays confirm its ability to reduce the growth and survival of various cancer cell lines in a dose- and time-dependent manner. iiarjournals.orgnih.govmedchemexpress.com Apoptosis detection assays, including caspase cleavage analysis and flow cytometry, reveal that S3I-201 induces programmed cell death in susceptible cells. pnas.orgiiarjournals.orgresearchgate.netnih.gov Clonogenic assays further support its long-term growth inhibitory effects by suppressing the ability of cells to form colonies. iiarjournals.orgoncotarget.com Western blot analysis provides molecular evidence of S3I-201's impact, showing decreased levels of activated STAT3 (pSTAT3) and reduced expression of key STAT3-regulated proteins involved in proliferation and survival, such as Cyclin D1, Bcl-xL, and Survivin. pnas.orgresearchgate.netnih.govresearchgate.netbiomart.cn Finally, qPCR studies complement these findings by demonstrating that S3I-201 alters the mRNA expression of genes downstream of STAT3, including those involved in apoptosis and cell cycle control. nih.govplos.orgresearchgate.net Collectively, these in vitro methodologies provide robust evidence for S3I-201's mechanism of action as a STAT3 inhibitor and its resulting anti-proliferative and pro-apoptotic effects in various cancer cell models.

Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) for Protein Quantification

Information specifically detailing the use of Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) for the quantification of proteins in studies involving S3I-201 was not found in the reviewed literature. While ELISA has been mentioned in the context of assessing STAT3-DNA binding activity, this differs from direct protein quantification using these methods.

Protein-Protein Interaction Assays (e.g., AlphaScreen-based Assay)

AlphaScreen-based assays have been utilized to investigate the ability of compounds, including analogs of S3I-201, to directly interact with the STAT3-SH2 domain and inhibit protein-protein interactions. These cell-free assays are valuable for evaluating the binding affinity and inhibitory effects of small molecules on specific protein domains involved in dimerization or complex formation. tandfonline.comunimi.itoncotarget.comresearchgate.net For instance, an AlphaScreen assay was used to test the interaction of a new S3I-201 analog with the STAT3-SH2 domain, showing a better interaction compared to the parent compound S3I-201. tandfonline.comunimi.it

Mass Spectrometry-Based Analysis (e.g., LC-MS/MS for Covalent Modification Mapping)

Mass spectrometry-based techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been instrumental in characterizing the interaction of S3I-201 with its target proteins, notably STAT3. LC-MS/MS analysis revealed that S3I-201 can covalently modify STAT3 at specific cysteine residues. nih.govresearchgate.netnih.govresearchgate.net Studies have identified a minimum of five specific modification sites on full-length STAT3 in the presence of S3I-201: Cysteine's 108, 259, 367, 542, and 687. nih.govresearchgate.netnih.gov Fragment ion analysis using LC-MS/MS was employed to determine the alkylation of specific peptide sequences containing these cysteine residues, such as the peptide sequence 532LLGPGVNYSGCQITWAK548 for Cys542 and 686YCRPESQEHPEADPGSAAPYLK707 for Cys687. nih.govresearchgate.netresearchgate.net LC-MS/MS analysis for Cys108 was also conducted. researchgate.net This detailed mapping of covalent modifications provides insights into the mechanism of interaction between S3I-201 and STAT3.

High-Performance Liquid Chromatography (HPLC) for Compound Reactivity and Stability Studies

High-Performance Liquid Chromatography (HPLC) has been employed to assess the reactivity and stability of S3I-201, particularly in the presence of biological nucleophiles like glutathione (B108866) (GSH). An HPLC-based assay was developed to determine the compound's stability when incubated with GSH. nih.govresearchgate.nettvarditherapeutics.comtvarditherapeutics.comresearchgate.net These studies showed that S3I-201 was rapidly degraded in the presence of GSH, exhibiting a significantly faster reaction rate compared to other related compounds. nih.govresearchgate.net Reactivity time courses for the decay of S3I-201 in the presence of increasing concentrations of GSH have been analyzed using HPLC, providing data on the compound's susceptibility to nucleophilic attack. nih.govresearchgate.netresearchgate.net

In Vivo Preclinical Models

In vivo preclinical models are crucial for evaluating the efficacy and effects of S3I-201 in a complex living organism. Various rodent models have been utilized to study its impact on different disease conditions.

Xenograft Models of Human Malignancies (e.g., Breast Cancer, Osteosarcoma, Soft Tissue Sarcoma, Pituitary Somatotroph Adenomas)

Xenograft models, where human cancer cells are implanted into immunocompromised rodents (typically mice), have been widely used to assess the antitumor activity of S3I-201.